molecular formula C13H10BrN3 B1627047 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine CAS No. 864685-42-7

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine

Cat. No. B1627047
M. Wt: 288.14 g/mol
InChI Key: HLHMAAUXXGSURW-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine” is a type of heterocyclic compound . It is also known as ABT-702 dihydrochloride, which is an adenosine kinase inhibitor . The compound is insoluble in water but soluble in DMSO .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions. For instance, the synthesis of triazole-pyrimidine hybrids involves a series of reactions including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking . Another method involves the annulation of a pyrimidine ring to 2-aminoindoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques. For instance, the structure of 4-(3-bromophenyl)pyrimidin-2-amine was studied using IR, NMR, and X-Ray diffraction analysis . Another study used computational tools to investigate the molecular and electronic behavior of pyrimidine‑2‑thiones .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported the synthesis of pyrimido[1,2-a]indoles via a three-step protocol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the compound ABT-702 dihydrochloride has a melting point of 227-245 °C . Another compound, 4-(3-Bromophenyl)pyrimidin-2-amine, is described as a white to yellow powder or crystals .

Future Directions

The future directions in the research of similar compounds have been discussed. For instance, a study suggested that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Another study suggested that detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-9-5-6-17-8-12(16-13(17)15-9)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHMAAUXXGSURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592220
Record name 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine

CAS RN

864685-42-7
Record name 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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